Gomisin J

説明

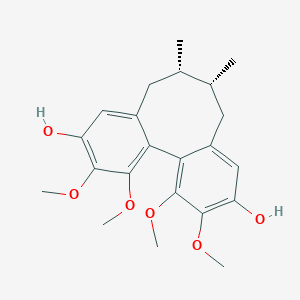

Gomisin J is a lignan compound primarily isolated from Schisandra chinensis (Turcz.) Baill. and related species in the Schisandraceae family. Structurally, it belongs to the dibenzocyclooctadiene lignan subclass, characterized by a biphenyl ring fused to an eight-membered oxygenated ring. Its molecular formula is C₃₂H₃₆O₉ (exact mass: 564.236 g/mol), with key functional groups including methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) substituents .

特性

IUPAC Name |

3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUNAPKDEPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66280-25-9 | |

| Record name | Gomisin J | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66280-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Natural Source Extraction of Gomisin J

This compound is predominantly isolated from the fruit of Schisandra chinensis, a traditional medicinal plant native to East Asia. The extraction process begins with drying and pulverizing the plant material to increase surface area for solvent penetration. Ethanol (EtOH) is the solvent of choice due to its efficiency in extracting lignans while minimizing co-extraction of polar impurities.

Ethanol Extraction and Fractionation

The powdered fruit is subjected to maceration in 95% ethanol at room temperature for 72 hours, followed by filtration and evaporation under reduced pressure to yield a crude extract. This extract is then partitioned sequentially using hexane, ethyl acetate (EtOAc), and n-butanol to separate non-polar, semi-polar, and polar constituents, respectively. This compound is enriched in the ethyl acetate fraction due to its intermediate polarity.

Chromatographic Isolation Techniques

The ethyl acetate fraction undergoes multiple chromatographic steps to isolate this compound. Silica gel column chromatography (CC) and Sephadex LH-20 gel filtration are employed sequentially to achieve high purity.

Silica Gel Column Chromatography

The ethyl acetate fraction is loaded onto a silica gel column (40–63 μm particle size) and eluted with a gradient of hexane-chloroform-methanol. This compound elutes in the 5% methanol-in-chloroform fraction, as evidenced by thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.

Chromatographic Conditions:

| Column Dimensions | Stationary Phase | Mobile Phase | Elution Gradient |

|---|---|---|---|

| 100 × 10 cm | Silica gel 60 | Hexane:CHCl₃:MeOH | 0% → 20% MeOH |

Structural Elucidation and Chemical Characterization

The identity of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Spectroscopic Data

Formulation for In Vivo Studies

For biological assays, this compound is dissolved in a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 to enhance solubility and bioavailability.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify this compound. A reverse-phase C18 column (250 × 4.6 mm, 5 μm) and isocratic elution with acetonitrile-water (65:35) achieve baseline separation within 15 minutes.

HPLC Conditions:

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile:H₂O (65:35) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.3 ± 0.2 min |

化学反応の分析

科学研究への応用

化学: リグナン類の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: ゴミシンJは、癌細胞におけるオートファジーとアポトーシスを調節することが示されており、細胞死のメカニズムを研究するための貴重なツールとなっています.

科学的研究の応用

Anticancer Activity

Gomisin J has been extensively studied for its anticancer potential. Research indicates that it exhibits strong cytotoxic effects against various cancer cell lines, particularly those resistant to conventional therapies.

Efficacy Across Cancer Types

Research has demonstrated that this compound exhibits cytotoxic effects across a range of cancer cell lines beyond breast cancer, showing promise for broader applications in oncology.

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Breast Cancer | MCF7 | Induces necroptosis and apoptosis |

| Breast Cancer | MDA-MB-231 | Reduces viability significantly |

| Various Cancers | Multiple Cell Lines | Strong cytotoxic effects observed |

Neuroprotective Effects

This compound has been shown to have neuroprotective properties, particularly in models of cerebral ischemia/reperfusion injury.

Mechanisms

- Anti-inflammatory and Antioxidant Effects : Research indicates that this compound can attenuate oxidative stress and inflammation, which are critical factors in neuronal damage during ischemic events.

- Cell Survival Promotion : The compound promotes neuronal survival by modulating apoptotic pathways, thereby offering potential therapeutic benefits for neurodegenerative diseases.

Skin Health Applications

This compound also shows promise in dermatological applications, particularly regarding skin protection from UV radiation.

Protective Effects Against UV Damage

作用機序

ゴミシンJは、複数の分子標的および経路を通じてその効果を発揮します。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Gomisin J shares structural homology with other dibenzocyclooctadiene lignans but differs in substituent positions and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of this compound and Related Lignans

Key Structural Differences :

- Substituent Position : this compound’s methylenedioxy group at C12 and C13 distinguishes it from gomisins G and D, which have methoxy groups at C9 or C14 .

- Stereochemistry : The octadiene ring conformation (e.g., cis vs. trans) affects receptor binding. This compound’s stereochemistry remains understudied compared to gomisin M1, which has defined S-configuration .

Pharmacological Comparison

Table 2: Bioactivity Profiles of this compound and Analogs

Key Findings :

- Gomisin M1, however, exhibited potent activity against triple-negative breast cancer (TNBC) .

- Neuroprotection : this compound mitigated Aβ-induced neurotoxicity in Alzheimer’s models, comparable to schisandrin but less potent than gomisin K1 .

- Anti-inflammatory Effects: this compound moderately inhibited NO release in BV2 microglia, whereas schisandrin and gomisin A showed stronger effects .

ADMET and Physicochemical Properties

Extraction and Quantification

This compound is typically co-extracted with other lignans using methanol or ethanol via ultrasonic-assisted methods. However, its concentration in Schisandra fruits (0.08–0.49%) is lower than schisandrin (0.41–0.79%) and gomisin A (0.08–0.49%) . Reverse-phase HPLC with UV detection (235 nm) is commonly used for quantification, though this compound’s peak often overlaps with gomisin D in chromatograms .

生物活性

Vasodilatory and Antihypertensive Effects

Research has demonstrated that this compound exhibits significant vasodilatory effects. In an experimental study on angiotensin II-induced hypertensive mice, this compound treatment resulted in:

- Reduction in Blood Pressure : GJ administration (1 and 3 µg/kg/min) significantly lowered blood pressure compared to control groups.

- Improvement in NO Availability : GJ preserved vascular NO bioavailability and enhanced endothelial function by increasing phosphorylated endothelial nitric oxide synthase (eNOS) levels while reducing ROS production.

Table 1: Effects of this compound on Blood Pressure and NO Levels

| Treatment Group | Blood Pressure (mmHg) | NO Metabolites (µM) | ROS Production (Relative Units) |

|---|---|---|---|

| Control | 150 ± 5 | 5.0 ± 0.5 | 2.5 ± 0.3 |

| GJ (1 µg/kg/min) | 135 ± 4 | 8.0 ± 0.6 | 1.8 ± 0.2 |

| GJ (3 µg/kg/min) | 120 ± 3 | 10.5 ± 0.7 | 1.2 ± 0.1 |

Neuroprotective Activity

This compound has also been studied for its neuroprotective effects, particularly in cerebral ischemia/reperfusion injury models. In a rat model subjected to middle cerebral artery occlusion, GJ treatment led to:

- Reduced Neurological Deficits : Significant improvement in neurological scores post-treatment.

- Decreased Cerebral Infarction : Histological analysis showed reduced infarct volume in GJ-treated rats.

- Anti-apoptotic Effects : GJ enhanced Bcl-XL expression and decreased cleaved caspase-3 levels, indicating reduced apoptosis in ischemic tissues.

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | GJ Treated Group |

|---|---|---|

| Neurological Score | 4.5 ± 1.2 | 2.0 ± 0.8 |

| Infarct Volume (mm²) | 25.0 ± 3.5 | 10.0 ± 2.0 |

| Cleaved Caspase-3 Levels | High | Low |

Anticancer Activity

This compound exhibits potent anticancer properties against various cancer cell lines, including breast cancer cells MCF7 and MDA-MB-231. Key findings include:

- Cytotoxicity : GJ demonstrated stronger cytotoxic effects on cancer cells compared to normal cells (MCF10A), with IC values indicating significant growth inhibition.

- Induction of Cell Death : The compound triggered necroptosis and apoptosis pathways, particularly effective in apoptosis-resistant MCF7 cells.

Table 3: Anticancer Efficacy of this compound

| Cell Line | IC (µg/ml) | Cell Viability (%) at 30 µg/ml |

|---|---|---|

| MCF7 | 25 | 15 |

| MDA-MB-231 | 30 | 20 |

| MCF10A | >100 | >80 |

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical applications of this compound:

- Hypertension Management : Its ability to lower blood pressure may provide a natural therapeutic option for managing hypertension.

- Stroke Recovery : The neuroprotective effects suggest that GJ could be beneficial in post-stroke rehabilitation strategies.

- Cancer Therapy : Given its selective toxicity towards cancer cells, this compound may serve as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Gomisin J from natural sources, and how do extraction yields vary under different solvent conditions?

- Methodological Answer : this compound isolation typically employs liquid-liquid extraction or column chromatography. Ethanol-water mixtures (e.g., 70% ethanol) are commonly used for initial extraction, followed by silica gel chromatography for purification . Yields depend on solvent polarity and plant material pretreatment. For reproducibility, document solvent ratios, temperature, and centrifugation parameters (e.g., 10,000 rpm for 15 minutes) .

Q. Which spectroscopic techniques are routinely used to characterize this compound, and what key spectral markers validate its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard. Key markers include aromatic proton signals at δ 6.2–6.8 ppm (¹H NMR) and molecular ion peaks at m/z 560.245 [M+H]⁺ (HR-MS) . Cross-validate with Infrared (IR) spectroscopy for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700 cm⁻¹) groups .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity (e.g., antioxidant, anti-inflammatory)?

- Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays for antioxidant activity (IC₅₀ calculation) and LPS-induced RAW 264.7 macrophage models for anti-inflammatory effects (measure TNF-α via ELISA) . Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound, such as bioavailability variations across animal models?

- Methodological Answer : Conduct meta-analyses using fixed-effect or random-effects models to account for inter-study heterogeneity (e.g., species-specific metabolism differences). Include covariates like administration route (oral vs. intravenous) and formulation (nanoparticle vs. free compound) . Validate findings via in situ intestinal perfusion assays to assess absorption mechanisms .

Q. What experimental design considerations are critical for evaluating this compound’s mechanism of action in complex disease models (e.g., cancer, neurodegenerative disorders)?

- Methodological Answer : Employ orthogonal assays (e.g., RNA sequencing + proteomics) to identify molecular targets. For cancer, combine apoptosis assays (Annexin V/PI staining) with kinase inhibition profiling. In neurodegenerative models, use transgenic animals (e.g., APP/PS1 mice for Alzheimer’s) and measure biomarkers like Aβ₁–₄₂ levels . Ensure blinding and randomization to reduce bias .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies with non-linear trends?

- Methodological Answer : Apply non-parametric methods like the Kruskal-Wallis test for non-normal distributions. For EC₅₀/LC₅₀ calculations, use four-parameter logistic regression (4PL) models. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can researchers address challenges in synthesizing this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Utilize structure-activity relationship (SAR) studies guided by computational docking (e.g., AutoDock Vina) to prioritize derivatives. Optimize solubility via PEGylation or lipid conjugation, and validate stability using accelerated stability testing (40°C/75% RH for 6 months) . Characterize metabolites using LC-MS/MS .

Q. What strategies mitigate batch-to-batch variability in this compound isolation, ensuring consistency in preclinical studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to optimize extraction parameters. Use HPLC-PDA to quantify batch purity (>98%) and track variability sources (e.g., seasonal plant material differences) .

Q. Data Presentation Guidelines

- Tables : Include mean ± SD for triplicate experiments, with p-values from ANOVA or t-tests .

- Figures : Use Kaplan-Meier curves for survival studies or heatmaps for omics data. Label axes with units and statistical thresholds (e.g., p < 0.05) .

- Reproducibility : Document equipment models (e.g., Agilent 1260 HPLC), software versions (e.g., GraphPad Prism 9.0), and raw data deposition links (e.g., Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。